molecular formula C19H14ClN7O2 B265806 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Cat. No. B265806
M. Wt: 407.8 g/mol
InChI Key: QKRVGTNUFUOXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, also known as TMT or trimethoxyamphetamine, is a psychoactive substance that belongs to the family of amphetamines. The compound was first synthesized in the 1970s and has since been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. It is believed that 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one's psychoactive effects are due to its ability to activate this receptor, leading to alterations in perception, mood, and behavior. 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been shown to interact with other receptors in the brain, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. It also increases the activity of certain enzymes involved in the synthesis and breakdown of these neurotransmitters. 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been shown to have both stimulant and hallucinogenic effects, leading to alterations in mood, perception, and behavior.

Advantages and Limitations for Lab Experiments

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study the effects of serotonin agonists on the central nervous system. It has been shown to induce hallucinations and other psychoactive effects in animal models, making it a useful tool for studying the serotonergic system. However, 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one's potent psychoactive effects also make it difficult to use in certain types of experiments, as it may interfere with the behavior of the animals being studied.

Future Directions

There are several potential future directions for research on 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its effects on the central nervous system. One area of interest is the role of the serotonergic system in the development of psychiatric disorders, such as schizophrenia and depression. 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one may be a useful tool for studying the mechanisms underlying these disorders and developing new treatments. Another area of interest is the potential therapeutic applications of 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one, such as in the treatment of chronic pain or addiction. Further research is needed to fully understand the effects of 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one involves a multi-step process that starts with the reaction of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced with sodium borohydride to yield 2,5-dimethoxyphenyl-2-amino-propane. The final step involves the reaction of 2,5-dimethoxyphenyl-2-amino-propane with 2-chlorobenzaldehyde and formaldehyde to form 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one.

Scientific Research Applications

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has been used in scientific research to study its effects on the central nervous system. It has been shown to induce hallucinations, anxiety, and paranoia in animal models. 8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one has also been used to study the role of the serotonergic system in the brain and its relationship to the development of psychiatric disorders.

properties

Product Name

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

Molecular Formula

C19H14ClN7O2

Molecular Weight

407.8 g/mol

IUPAC Name

8-(2-chlorophenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one

InChI

InChI=1S/C19H14ClN7O2/c1-29-11-6-4-5-10(9-11)15-14-16(18(28)23-22-15)21-19-24-25-26-27(19)17(14)12-7-2-3-8-13(12)20/h2-9,17,25-26H,1H3

InChI Key

QKRVGTNUFUOXFI-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

Canonical SMILES

COC1=CC=CC(=C1)C2=C3C(N4C(=NNN4)N=C3C(=O)N=N2)C5=CC=CC=C5Cl

Origin of Product

United States

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